molecular formula C8H10BrClN2 B1390851 4-Bromo-2-methyl-benzamidine hydrochloride CAS No. 1171517-69-3

4-Bromo-2-methyl-benzamidine hydrochloride

Cat. No. B1390851
M. Wt: 249.53 g/mol
InChI Key: WPVOOWUHTXIQND-UHFFFAOYSA-N
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Description

“4-Bromo-2-methyl-benzamidine hydrochloride” is a chemical compound with the molecular formula C8H10BrClN2O . It is an off-white solid .


Molecular Structure Analysis

The molecular structure of “4-Bromo-2-methyl-benzamidine hydrochloride” can be represented by the SMILES string Cl.Cc1ccc(cc1)C(N)=N . The InChI code for this compound is 1S/C8H10N2.ClH/c1-6-2-4-7(5-3-6)8(9)10;/h2-5H,1H3,(H3,9,10);1H .

Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry

4-Bromo-2-methyl-benzamidine hydrochloride is a compound of interest in the field of chemical synthesis and medicinal chemistry. Its structural moiety, the benzamidine group, is a key fragment in various pharmacologically active compounds. For example, in the context of coagulation factor Xa inhibitors, the benzamidine isostere, such as 1-aminoisoquinoline, has been explored as a critical component in the design of competitive, small-molecule inhibitors with potential antithrombotic properties (Pauls & Ewing, 2001). These inhibitors are essential in the development of new therapeutic agents for preventing and treating thrombosis.

Environmental and Toxicological Studies

Compounds related to 4-Bromo-2-methyl-benzamidine hydrochloride, such as benzamides and acetamides, have been subjects of environmental and toxicological studies. For instance, the detailed review of non-fentanil novel synthetic opioid receptor agonists highlights the significance of N-substituted benzamides in understanding the chemistry, pharmacology, and potential risks associated with their emergence as substances of abuse (Sharma et al., 2018). These studies contribute to the broader knowledge of environmental contaminants and their impact on public health, emphasizing the importance of monitoring and regulating such substances.

Molecular Biology and Biochemistry

In molecular biology and biochemistry, the structural features of benzamidine derivatives, akin to 4-Bromo-2-methyl-benzamidine hydrochloride, are exploited for understanding protein-ligand interactions. For example, benzamidine and its analogs have been used as probes to study serine proteases, providing insights into enzyme mechanisms, substrate specificity, and the design of enzyme inhibitors. This research has implications for drug development, particularly in designing inhibitors for enzymes implicated in diseases.

Material Science and Supramolecular Chemistry

In material science and supramolecular chemistry, compounds with benzamidine moieties are investigated for their self-assembly properties and potential applications in nanotechnology and biomaterials. For instance, benzene-1,3,5-tricarboxamides (BTAs), which share structural similarities with benzamidine derivatives, are known for their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures. These structures have applications ranging from polymer processing to biomedical applications, demonstrating the versatility and potential of benzamidine-related compounds in advanced material science (Cantekin, de Greef, & Palmans, 2012).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

4-bromo-2-methylbenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2.ClH/c1-5-4-6(9)2-3-7(5)8(10)11;/h2-4H,1H3,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVOOWUHTXIQND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90655083
Record name 4-Bromo-2-methylbenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-methyl-benzamidine hydrochloride

CAS RN

1171517-69-3
Record name 4-Bromo-2-methylbenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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